molecular formula C4H2Cl4O2 B14567389 2,2-Dichloroethenyl dichloroacetate CAS No. 61843-95-6

2,2-Dichloroethenyl dichloroacetate

Cat. No.: B14567389
CAS No.: 61843-95-6
M. Wt: 223.9 g/mol
InChI Key: JCRWCWGNPPMDOT-UHFFFAOYSA-N
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Description

Organochlorines like this are often used in agrochemicals due to their stability and reactivity .

Properties

CAS No.

61843-95-6

Molecular Formula

C4H2Cl4O2

Molecular Weight

223.9 g/mol

IUPAC Name

2,2-dichloroethenyl 2,2-dichloroacetate

InChI

InChI=1S/C4H2Cl4O2/c5-2(6)1-10-4(9)3(7)8/h1,3H

InChI Key

JCRWCWGNPPMDOT-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)OC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

The preparation of 2,2-Dichloroethenyl dichloroacetate involves several synthetic routes. One common method is the reaction of dichloroacetic acid with 2,2-dichloroethenol in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale synthesis using continuous flow reactors to achieve efficient production .

Chemical Reactions Analysis

2,2-Dichloroethenyl dichloroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of dichloroacetic acid, while reduction can produce 2,2-dichloroethanol. Substitution reactions often involve the replacement of chlorine atoms with other functional groups, leading to a variety of derivatives .

Scientific Research Applications

2,2-Dichloroethenyl dichloroacetate has been extensively studied for its applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, the compound has shown potential in cancer therapy by targeting the metabolism of tumor cells. It has been found to inhibit pyruvate dehydrogenase kinase, leading to the reprogramming of cancer cell metabolism and enhancing the effectiveness of conventional chemotherapy and radiotherapy . Additionally, it has applications in industry as an insecticide and in the development of new drug delivery systems .

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which plays a crucial role in cellular energy metabolism. By altering the metabolic pathways of cancer cells, the compound can reduce the production of lactic acid and promote oxidative phosphorylation, ultimately leading to the death of cancer cells. This mechanism has been shown to enhance the anti-tumor responses of T cells and improve the effectiveness of cancer immunotherapy .

Comparison with Similar Compounds

Dichloroacetate Derivatives

Dichloroacetic Acid (DCA)

  • Formula : C₂H₂Cl₂O₂ .
  • Properties: Parent acid of dichloroacetate salts; known for activating pyruvate dehydrogenase, reducing lactate levels, and inducing ketosis .
  • Toxicity : Chronic exposure linked to neurotoxicity and hepatotoxicity. Safety protocols emphasize ventilation and protective gear .

Sodium Dichloroacetate

  • Formula : C₂H₃Cl₂O₂·Na .
  • Applications : Used in metabolic studies; lowers blood glucose and lactate in rodents. Acute oral LD₅₀ in mice: 32.1 mmol/kg .

Methyl Dichloroacetate

  • Formula : C₃H₄Cl₂O₂ .
  • Properties : Density 1.381 g/mL; ester form with higher volatility than DCA. Used as a synthetic intermediate .

Comparison :

Compound Formula Key Application Acute Toxicity (Oral LD₅₀, Mice) Metabolic Effect
Sodium Dichloroacetate C₂H₃Cl₂O₂·Na Metabolic research 32.1 mmol/kg Reduces lactate, induces ketosis
Methyl Dichloroacetate C₃H₄Cl₂O₂ Chemical synthesis Not reported Volatile ester intermediate
Dichloroacetic Acid C₂H₂Cl₂O₂ Laboratory reagent Not reported Hepatotoxic, ketogenic

Organochlorine Pesticides and Esters

DDVP (Dichlorvos)

  • Structure : 2,2-Dichloroethenyl dimethyl phosphate .
  • Application : Broad-spectrum insecticide; inhibits acetylcholinesterase.

Cypermethrin Derivatives

  • Structure : Contain 3-(2,2-dichloroethenyl) groups esterified to cyclopropanecarboxylates .
  • Toxicity : Neurotoxic to pests; low mammalian toxicity due to esterase metabolism.

2-Ethylhexyl 2,4-Dichlorophenoxyacetate

  • Formula : C₁₆H₂₁Cl₂O₃ .
  • Application: Herbicide; phenoxyacetic acid ester with systemic action.

Comparison :

Compound Key Functional Group Primary Use Toxicity Profile
DDVP Phosphate ester Insecticide Cholinergic toxicity
Cypermethrin Dichloroethenyl + ester Insecticide Low mammalian toxicity
2-Ethylhexyl 2,4-D ester Phenoxyacetate ester Herbicide Moderate dermal irritation

Chlorinated Acetoacetates

Ethyl 2-Chloroacetoacetate

  • Formula : C₅H₇ClO₃ .
  • Application : Pharmaceutical intermediate; reactive in continuous-flow synthesis.

Comparison with Dichloroacetates :

  • Reactivity : Ethyl 2-chloroacetoacetate’s α-chloro group enhances nucleophilic substitution, unlike dichloroethenyl esters, which rely on electrophilic reactivity.
  • Toxicity: Limited data, but chloroacetoacetates are generally less neurotoxic than dichloroacetates .

Metabolic and Toxicological Differences

  • Dichloroacetate vs. 2-Chloropropionate: Dichloroacetate (LD₅₀ 32.1 mmol/kg) is less acutely toxic than 2-chloropropionate (LD₅₀ 15.4 mmol/kg) but induces higher ketone body production .
  • Ketogenic Effects : Dichloroacetate significantly elevates blood ketones, making it unsuitable for chronic use in metabolic disorders, whereas 2-chloropropionate has milder effects .

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